1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is often used as a local anesthetic and has properties that make it effective in reducing pain and itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 4-butoxyphenol with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, making the compound more stable.
Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Used as a local anesthetic to relieve pain and itching.
Industry: Utilized in the formulation of topical creams and ointments
Mechanism of Action
The compound exerts its effects primarily through its action as a local anesthetic. It works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals. This action is similar to other local anesthetics but with a unique chemical structure that minimizes the risk of cross-sensitivity reactions .
Comparison with Similar Compounds
Similar Compounds
Pramoxine hydrochloride: Another local anesthetic with similar applications.
Lidocaine: A widely used local anesthetic with a different chemical structure.
Benzocaine: Another local anesthetic used in various topical formulations.
Uniqueness
1-[3-(4-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to its specific chemical structure, which provides effective local anesthesia with a lower risk of allergic reactions compared to other local anesthetics .
Properties
IUPAC Name |
1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-4-15-21-17-6-8-18(9-7-17)22-16-5-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAINCVZHZZZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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